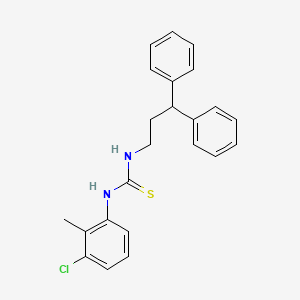![molecular formula C18H18N2O5 B4878313 propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4878313.png)
propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxole ring, an amide linkage, and a benzoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Amide Bond Formation: The amide linkage is formed by reacting the benzodioxole derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification of the benzoic acid derivative with propanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
科学的研究の応用
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and amide linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a propyl ester.
Butyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate: Similar structure but with a butyl ester group instead of a propyl ester.
Uniqueness
Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The propyl group may provide an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
特性
IUPAC Name |
propyl 4-(1,3-benzodioxol-5-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-9-23-17(21)12-3-5-13(6-4-12)19-18(22)20-14-7-8-15-16(10-14)25-11-24-15/h3-8,10H,2,9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOHBUYMIHCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-FLUORO-2-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4878232.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4878240.png)
![1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE](/img/structure/B4878254.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4878261.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4878262.png)
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4878269.png)
![2-mercapto-N,N,5-trimethyl-3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4878276.png)
![2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4878282.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(naphthalen-2-ylmethyl)propane-1,3-diamine](/img/structure/B4878293.png)
![methyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzoate](/img/structure/B4878297.png)

![N-mesityl-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4878315.png)
![4-[((E)-1-{3-[(2,3-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4878318.png)

